molecular formula C17H14N2O4S B2520120 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide CAS No. 892849-22-8

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B2520120
CAS RN: 892849-22-8
M. Wt: 342.37
InChI Key: RXKONCCSUNTPRJ-UHFFFAOYSA-N
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Description

The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a fusion of benzene and thiazole rings. Benzothiazole derivatives have been extensively studied due to their wide range of biological activities, including anticonvulsant and neuroprotective effects. The specific compound is not directly mentioned in the provided papers, but its structure suggests potential pharmacological properties similar to those observed in related benzothiazole derivatives.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods, including EDC coupling reactions. In the first paper, a series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized using this method, which involves the coupling of substituted-benzothiazol-2-amine with carboxylic acids . Although the exact synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide is not described, it is likely that a similar synthetic approach could be employed, with appropriate precursors to introduce the dioxino and methoxy functional groups.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole core, which can be further modified with various substituents to enhance or modify biological activity. The compound contains additional fused rings and a methoxy group, which could influence its binding affinity to biological targets and its overall pharmacokinetic profile. The exact molecular interactions and conformational dynamics would require further computational and experimental studies to elucidate.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, including C–H amidation and cyclization, as demonstrated in the second paper . These reactions are crucial for the construction of complex molecules with potential therapeutic applications. The compound N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide may also be amenable to similar chemical transformations, which could be utilized in the synthesis of novel derivatives for drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of a methoxy group and the dioxino ring in the compound of interest could affect its lipophilicity and hydrogen bonding capacity, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties. Detailed physicochemical characterization would be required to predict its behavior in biological systems.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activities

Compounds related to benzothiazoles have been synthesized and evaluated for their potential as anticonvulsant agents. These compounds exhibit significant anticonvulsant activity in electroshock and pentylenetetrazole-induced lethal convulsion tests, without impairing learning and memory, indicating their potential utility in pharmacological applications related to the central nervous system (Faizi et al., 2017).

Antimicrobial and Antioxidant Activities

New benzamide compounds isolated from endophytic Streptomyces have shown considerable antimicrobial activities along with antioxidant properties. These findings highlight the therapeutic potential of benzamide derivatives in treating microbial infections and their use as antioxidants (Yang et al., 2015).

Anticancer Activity

Several novel 4-thiazolidinones with benzothiazole moieties have been screened for antitumor activity. Some of these compounds have shown significant activity against a variety of cancer cell lines, suggesting their potential as anticancer agents (Havrylyuk et al., 2010).

Anti-Inflammatory and Analgesic Agents

Benzodifuranyl derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory properties, indicating their potential as therapeutic agents in treating inflammation and pain-related conditions (Abu‐Hashem et al., 2020).

Sigma-2 Receptor Probe

A novel benzamide analogue has been developed as a sigma-2 receptor probe, showing high affinity for sigma2 receptors. This compound could be useful in studying sigma2 receptors in vitro, offering insights into their role in various physiological and pathological processes (Xu et al., 2005).

Structural and Optical Studies

Heterocyclic organic compounds, including benzothiazole derivatives, have been synthesized and characterized for their crystal structure, optical properties, and thermal stability. Such studies contribute to the understanding of the material properties of benzothiazole compounds and their potential applications in material science (Prabukanthan et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources. It is always recommended to handle chemical compounds with appropriate safety measures .

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-21-12-5-3-2-4-10(12)16(20)19-17-18-11-8-13-14(9-15(11)24-17)23-7-6-22-13/h2-5,8-9H,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKONCCSUNTPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-methoxybenzamide

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